N1-(3-hydroxy-4,4-dimethylpentyl)-N2-(5-methylisoxazol-3-yl)oxalamide

Description

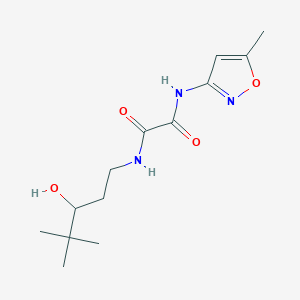

N1-(3-Hydroxy-4,4-dimethylpentyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (N,N'-oxalylbis) backbone with two distinct substituents: a 3-hydroxy-4,4-dimethylpentyl group at the N1 position and a 5-methylisoxazol-3-yl group at the N2 position.

Properties

IUPAC Name |

N-(3-hydroxy-4,4-dimethylpentyl)-N'-(5-methyl-1,2-oxazol-3-yl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O4/c1-8-7-10(16-20-8)15-12(19)11(18)14-6-5-9(17)13(2,3)4/h7,9,17H,5-6H2,1-4H3,(H,14,18)(H,15,16,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBYKDLQMJYOGTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C(=O)NCCC(C(C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-hydroxy-4,4-dimethylpentyl)-N2-(5-methylisoxazol-3-yl)oxalamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

Preparation of 3-hydroxy-4,4-dimethylpentylamine: This intermediate can be synthesized through the reduction of the corresponding ketone using a reducing agent such as sodium borohydride.

Synthesis of 5-methylisoxazole: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Formation of the oxalamide linkage: The final step involves the reaction of 3-hydroxy-4,4-dimethylpentylamine with 5-methylisoxazole in the presence of oxalyl chloride to form the desired oxalamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N1-(3-hydroxy-4,4-dimethylpentyl)-N2-(5-methylisoxazol-3-yl)oxalamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The oxalamide linkage can be reduced to form corresponding amines.

Substitution: The isoxazolyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted isoxazole derivatives.

Scientific Research Applications

N1-(3-hydroxy-4,4-dimethylpentyl)-N2-(5-methylisoxazol-3-yl)oxalamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic applications, such as in the treatment of certain diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(3-hydroxy-4,4-dimethylpentyl)-N2-(5-methylisoxazol-3-yl)oxalamide involves its interaction with specific molecular targets and pathways. The hydroxy group and isoxazolyl moiety play crucial roles in its biological activity, potentially interacting with enzymes or receptors to exert its effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Analogues

Oxalamide derivatives are widely explored for their diverse biological activities. Key structural analogs include:

Key Structural Differences :

- The 5-methylisoxazole moiety is smaller and more polar than pyrazole or pyridine groups in analogs, which may reduce off-target interactions but limit π-stacking capabilities .

Pharmacological and Metabolic Profiles

- Receptor Affinity : Piperazine-containing analogs (e.g., ) show affinity for dopamine and serotonin receptors due to the piperazine moiety . The target compound lacks this group, suggesting divergent targets, possibly kinase or protease inhibition via isoxazole interactions .

- Metabolic Stability :

- : N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide undergoes rapid hepatic metabolism without amide hydrolysis, likely due to steric protection of the amide bond .

- Target Compound : The 4,4-dimethylpentyl group may similarly shield the oxalamide core, enhancing metabolic stability. The isoxazole ring’s polarity could facilitate Phase II conjugation (e.g., glucuronidation) .

Biological Activity

N1-(3-hydroxy-4,4-dimethylpentyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article discusses its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that includes:

- Hydroxy Group : Contributes to its solubility and reactivity.

- Dimethylpentyl Chain : Provides lipophilicity, enhancing membrane permeability.

- Isoxazole Ring : Known for its biological activity, particularly in pharmacology.

The biological activity of this compound is believed to involve several mechanisms:

- Receptor Interaction : The compound may interact with specific receptors or enzymes, influencing various signaling pathways.

- Modulation of Cellular Processes : It may affect processes such as apoptosis, proliferation, and metabolic regulation through its binding interactions.

- Oxidative Stress Response : The hydroxy group can participate in redox reactions, potentially modulating oxidative stress within cells.

Pharmacological Studies

Research indicates that this compound exhibits significant pharmacological properties:

- Antinociceptive Effects : In studies using animal models, the compound demonstrated analgesic properties with effective doses comparable to known analgesics.

- Anti-inflammatory Activity : Preliminary results suggest that it may reduce inflammation markers in vitro and in vivo.

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

-

Study on Pain Relief :

- Objective : To assess the analgesic efficacy.

- Methodology : Hot plate and formalin tests were utilized.

- Findings : The compound showed a significant reduction in pain response compared to control groups (p < 0.05).

-

Inflammation Model :

- Objective : To evaluate anti-inflammatory effects.

- Methodology : Carrageenan-induced paw edema in rats.

- Findings : Reduced paw swelling was observed, indicating potential anti-inflammatory properties.

Data Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.